N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c9-8-4-3-7(11-8)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSADTGGMUJZBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for N 5 Bromothiophen 2 Yl Methyl Cyclopropanamine
Retrosynthetic Analysis of the N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine Scaffold
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond of the amine. This primary disconnection suggests two main forward-synthetic strategies.
Strategy A: Reductive Amination This approach disconnects the C-N bond to reveal 5-bromothiophene-2-carbaldehyde (B154028) and cyclopropanamine. The forward reaction involves the formation of an imine intermediate from the aldehyde and amine, followed by in-situ reduction to yield the target secondary amine.
Strategy B: Nucleophilic Substitution Alternatively, the disconnection can be made to yield cyclopropanamine and a halomethylthiophene electrophile, specifically 2-(halomethyl)-5-bromothiophene (e.g., 2-(bromomethyl)-5-bromothiophene). The forward synthesis would then involve a direct nucleophilic substitution (SN2) reaction where the cyclopropanamine displaces the halide.
Strategic Approaches for 5-Bromothiophene-2-carbaldehyde Precursors
The compound 5-bromothiophene-2-carbaldehyde is a pivotal intermediate for the synthesis of the target molecule, particularly via the reductive amination pathway. nih.govnist.gov Its preparation can be achieved through several reliable methods.
Bromination of Thiophene (B33073) Derivatives
A direct approach to synthesizing the precursor involves the electrophilic bromination of a suitable thiophene derivative. Thiophene rings are electron-rich and readily undergo electrophilic aromatic substitution, typically at the 2- and 5-positions.
When starting with 2-thiophenecarboxaldehyde, the aldehyde group acts as a deactivating group, directing the incoming electrophile. However, direct bromination can still be achieved at the 5-position using controlled conditions with reagents like N-bromosuccinimide (NBS). The reaction is typically performed in a suitable solvent, and the reactivity is enhanced by the electron-rich nature of the thiophene ring. researchgate.net
Table 1: Comparison of Bromination Reagents
| Reagent | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile or CCl4, often with a radical initiator (e.g., AIBN) or acid catalyst. researchgate.netnih.gov | High selectivity for the 5-position, milder than Br2. | Reaction can be sensitive to light and require careful temperature control. |
| Bromine (Br2) | Acetic acid or other polar solvents. | Cost-effective and potent brominating agent. | Less selective, can lead to over-bromination (e.g., 2,5-dibromothiophene). prepchem.com |
Alternative Routes to Substituted Bromothiophenes
An alternative and widely used strategy is to introduce the aldehyde group onto a pre-brominated thiophene ring. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.commychemblog.comchemistrysteps.com
This reaction involves treating 2-bromothiophene (B119243) with a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). rsc.orgijpcbs.com The electrophilic iminium salt attacks the 5-position of the 2-bromothiophene ring, followed by hydrolysis during aqueous workup to yield the desired 5-bromothiophene-2-carbaldehyde. chemistrysteps.comrsc.org This method offers excellent regioselectivity and generally provides high yields. rsc.org
Formation of the N-Alkylcyclopropanamine Linkage
The final and crucial step in the synthesis is the formation of the bond between the thiophene moiety and the cyclopropylamine (B47189) group. This can be accomplished through two primary methods, corresponding to the pathways identified in the retrosynthetic analysis.
Reductive Amination with Cyclopropanamine
Reductive amination is a robust and widely employed method for forming C-N bonds and is arguably the most direct route to the target molecule. wikipedia.orgacsgcipr.org The process begins with the condensation of 5-bromothiophene-2-carbaldehyde with cyclopropanamine to form a Schiff base (imine) intermediate. This intermediate is typically not isolated but is reduced in the same reaction vessel (a "one-pot" reaction) to the final amine product. wikipedia.orggoogle.com
The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |
|---|---|---|---|
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)3 | Dichloromethane (DCM), Dichloroethane (DCE), THF | Mild and selective; does not readily reduce aldehydes or ketones. Tolerates mildly acidic conditions. masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH3CN | Methanol (MeOH), Ethanol (EtOH) | Effective at mildly acidic pH (required for imine formation). chemistrysteps.com Toxicity of cyanide byproducts is a major concern. masterorganicchemistry.com |
| Sodium Borohydride | NaBH4 | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting aldehyde; typically added after imine formation is complete. Less selective than STAB or NaBH3CN. wikipedia.orgcommonorganicchemistry.com |
| Hydrogen (H2) with Catalyst | H2/Pd/C, H2/PtO2 | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | "Green" method, but requires specialized hydrogenation equipment. Can sometimes lead to dehalogenation (removal of bromine). google.com |
Nucleophilic Substitution Reactions Utilizing Halomethyl Thiophenes
An alternative pathway involves the reaction of cyclopropanamine, acting as a nucleophile, with an electrophilic 2-(halomethyl)-5-bromothiophene substrate. This SN2 reaction provides a direct route to the target amine.
The required precursor, 2-(bromomethyl)-5-bromothiophene, can be synthesized from 2-methylthiophene. The synthesis involves a two-fold bromination using a reagent like N-bromosuccinimide (NBS). The reaction proceeds via two different mechanisms: electrophilic aromatic substitution to brominate the 5-position of the thiophene ring, and a free-radical bromination of the methyl group. researchgate.netnih.gov
Once the 2-(bromomethyl)-5-bromothiophene is obtained, it is treated with cyclopropanamine. The amine's lone pair of electrons attacks the electrophilic benzylic-like carbon, displacing the bromide ion to form the desired this compound. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HBr generated.
Table 3: Mentioned Chemical Compounds
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Molecule |
| 5-Bromothiophene-2-carbaldehyde | Key Intermediate/Precursor |
| Cyclopropanamine | Starting Material/Reagent |
| 2-Thiophenecarboxaldehyde | Starting Material |
| 2-Bromothiophene | Starting Material |
| 2-(Bromomethyl)-5-bromothiophene | Key Intermediate/Precursor |
| 2-Methylthiophene | Starting Material |
| N-Bromosuccinimide (NBS) | Reagent (Bromination) |
| Phosphorus oxychloride (POCl3) | Reagent (Vilsmeier-Haack) |
| N,N-Dimethylformamide (DMF) | Reagent (Vilsmeier-Haack) |
| Sodium Triacetoxyborohydride | Reagent (Reduction) |
| Sodium Cyanoborohydride | Reagent (Reduction) |
Metal-Catalyzed Coupling Reactions for C-N Bond Formation
The construction of the C-N bond in N-arylcyclopropylamines, a core structural feature of the target molecule, is efficiently achieved through metal-catalyzed cross-coupling reactions. Palladium and nickel-based catalyst systems have proven particularly effective for this transformation, enabling the coupling of cyclopropylamine with a range of (hetero)aryl halides and pseudohalides. acs.orgresearchgate.net
Recent advancements have focused on overcoming the challenges associated with the coupling of cyclopropylamine, such as catalyst inhibition and competing side reactions. A significant breakthrough is the development of a palladium-catalyzed protocol that utilizes a sterically demanding and electron-rich ylide-functionalized phosphine (B1218219) (YPhos) ligand, specifically adYPhos. acs.orgnih.govchemrxiv.org This system facilitates the monoarylation of cyclopropylamine with a wide array of (hetero)aryl chlorides at room temperature, a previously challenging feat. acs.orgnih.gov The protocol is noted for its versatility, accommodating various functional groups and extending to larger cycloalkylamines under mild conditions. acs.orgnih.govchemrxiv.org
Nickel catalysis has also emerged as a powerful alternative for the N-arylation of cyclopropylamine. researchgate.net Nickel-based systems have demonstrated a broader scope of reactivity compared to previously reported palladium and copper catalysts. researchgate.net For instance, an air-stable nickel precatalyst has been successfully employed in the cross-coupling of cyclopropylamine with an extensive range of heteroaryl halides and pseudohalides, including chlorides, bromides, and triflates, often at room temperature. researchgate.net Furthermore, a nickel-catalyzed reductive cross-coupling method has been developed for 1-arylcyclopropylamines, utilizing N-hydroxyphthalimide (NHP) esters of cyclopropylamine as coupling partners for (hetero)aryl halides. acs.org This approach is valued for its rapid reaction times and excellent functional group tolerance. acs.org
Table 1: Comparison of Catalyst Systems for N-Arylation of Cyclopropylamine
| Catalyst System | Metal | Typical Substrates | Key Advantages |
|---|---|---|---|
| adYPhos-Pd | Palladium | (Hetero)aryl chlorides | Mild room temperature conditions, broad functional group tolerance. acs.orgnih.gov |
| Ni-precatalyst (C3/C4) | Nickel | (Hetero)aryl (pseudo)halides | Broader reactivity scope than Pd/Cu, effective for diverse heterocycles. researchgate.net |
Stereochemical Considerations in the Synthesis of Cyclopropanamine Derivatives
The three-dimensional structure of cyclopropane-containing molecules is critical to their biological activity. iris-biotech.denih.gov Therefore, controlling the stereochemistry during the synthesis of cyclopropanamine derivatives is of paramount importance. This involves strategies for both enantioselective and diastereoselective synthesis.
Enantioselective Synthesis of Cyclopropanamine Precursors
Achieving high enantioselectivity in the synthesis of cyclopropane (B1198618) rings is a key focus of modern organic chemistry. rsc.org A prominent strategy is the Michael-Initiated Ring Closure (MIRC) reaction, which has proven to be a versatile method for generating chiral cyclopropanes with excellent stereocontrol. rsc.orgrsc.org This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization. The use of chiral catalysts, such as quinine-derived amines or chiral thioureas, can induce high levels of enantioselectivity in these reactions. rsc.org
Another powerful method involves the enantioselective carbometalation of cyclopropenes. beilstein-journals.org Copper-catalyzed carbomagnesiation, followed by amination of the resulting cyclopropylmetal species, can provide cyclopropylamine derivatives with excellent diastereo- and enantiomeric excesses. beilstein-journals.org Furthermore, optically active cyclopropane β-amino acid derivatives can be synthesized from readily accessible cyclopropanone (B1606653) surrogates. nih.govdigitellinc.com This method utilizes the addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols, leading to a telescopic aza-Michael reaction that proceeds with complete diastereocontrol and can produce highly enantioenriched products. nih.gov
Control of Diastereoselectivity in Methylenation Reactions
The diastereoselectivity of cyclopropanation, particularly in the formation of substituted cyclopropanes from alkenes, is crucial for defining the relative orientation of substituents on the ring. nih.govnih.gov For allylic amines and carbamates, the choice of cyclopropanating agent can lead to stereodivergent outcomes. researchgate.net
For example, the cyclopropanation of tertiary allylic amines with Shi's carbenoid [CF3CO2ZnCH2I] proceeds with high diastereoselectivity, which is attributed to the chelation of the nitrogen atom to the zinc reagent, directing the methylene (B1212753) transfer to the syn-face of the olefin. researchgate.net In contrast, a stereodivergent protocol has been developed for allylic carbamates:
Syn-diastereomer: Reaction with the Wittig–Furukawa reagent [Zn(CH2I)2] proceeds under chelation control to yield the syn-product. researchgate.net
Anti-diastereomer: Reaction with Shi's carbenoid proceeds under steric control to give the corresponding anti-cyclopropane. researchgate.net
In both cases, very high levels of diastereoselectivity (dr >95:5) can be achieved, providing access to either diastereoisomer from a common precursor. researchgate.net New protocols for the diastereoselective cyclopropanation of unactivated alkenes with carbon pronucleophiles have also been reported, offering complementary relative stereochemistry compared to traditional metal-catalyzed methods. nih.govnih.gov
Parallel Synthesis and Library Generation of N-[(Bromothiophen-YL)methyl]cyclopropanamine Analogues
To explore the structure-activity relationships (SAR) and optimize the properties of lead compounds like this compound, medicinal chemists often employ parallel synthesis to generate libraries of analogues. acs.orgbohrium.comepa.gov This combinatorial approach allows for the systematic modification of different parts of the molecule to assess their impact on biological activity. mdpi.com
The synthesis of compound libraries can be facilitated by polymer-assisted reactions and purifications, which streamline the workflow and allow for the rapid generation of a series of related compounds. researchgate.net Strategies often involve a common intermediate that can be diversified in the final steps of the synthesis. nih.govresearchgate.net
Structural Variations on the Thiophene Ring
The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, meaning it is a common motif in many approved drugs and biologically active compounds. nih.govrsc.orgresearchgate.netresearcher.life Its structural and electronic properties make it a valuable component for interaction with biological targets. researchgate.net Variations on the thiophene ring are a key strategy in lead optimization.
Table 2: Potential Modifications on the Thiophene Ring
| Position of Modification | Type of Variation | Rationale |
|---|---|---|
| Bromine at C5 | Replacement with other halogens (Cl, F), alkyl, aryl, or cyano groups. | To probe the role of size, electronics, and hydrogen bonding potential in receptor binding. |
| Other Ring Positions (C3, C4) | Introduction of small alkyl or polar functional groups. | To modulate solubility, metabolic stability, and conformational preferences. acs.org |
Modifications of the Cyclopropane Ring and Nitrogen Substituents
The cyclopropane ring is not merely a spacer; it introduces conformational rigidity and a specific three-dimensional geometry into the molecule. iris-biotech.deresearchgate.net Modifying this ring or the substituents on the nitrogen atom can significantly impact the compound's pharmacological profile. iris-biotech.debohrium.com
Cyclopropane Ring Modifications:
Substitution: Introducing substituents directly onto the cyclopropane ring can influence its interaction with target proteins and alter its metabolic stability. nih.gov Methods like sulfoxide-metal exchange can be used to generate cyclopropyl (B3062369) organometallics, which can then be trapped with various electrophiles to install diverse functional groups. nih.gov
Ring Size: Expanding the cyclopropane to a cyclobutane (B1203170) or larger cycloalkane can be explored to understand the spatial requirements of the binding pocket.
Nitrogen Substituent Modifications:
Alkylation/Acylation: The nitrogen atom of the cyclopropanamine moiety can be further functionalized. For example, acylation with different carboxylic acids is a common strategy in parallel library synthesis to explore the impact of different amide groups on activity. mdpi.com
Replacement of Methyl Linker: The methylene (-CH2-) group connecting the thiophene and the amine can be altered. For instance, it could be elongated, made more rigid, or replaced with other functional groups to change the orientation of the two ring systems relative to each other.
By systematically applying these modifications, researchers can generate extensive libraries of N-[(Bromothiophen-YL)methyl]cyclopropanamine analogues, enabling a thorough investigation of the SAR for this chemical class.
Isosteric Replacements within the Molecular Framework
The structure of this compound offers multiple avenues for isosteric modification. These alterations can provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.
Isosteric Replacement of the 5-Bromothiophen-2-yl Moiety
The 5-bromothiophen-2-yl group is a key structural feature that can be subjected to various isosteric substitutions to modulate the electronic and steric properties of the molecule. A common strategy in medicinal chemistry is the replacement of a thiophene ring with other aromatic or heteroaromatic systems. researchgate.net
For instance, the thiophene ring can be considered a bioisostere of a phenyl ring. researchgate.net Synthetic methodologies to replace the 5-bromothiophen-2-yl moiety with a substituted phenyl ring would typically involve the coupling of a suitably functionalized benzyl (B1604629) halide or mesylate with cyclopropanamine. The nature and position of substituents on the phenyl ring can significantly impact biological activity. For example, in related series of LSD1 inhibitors, the decoration of a phenyl ring at the β-position of the cyclopropane ring with small, halogenated functional groups, particularly at the meta position, has been shown to significantly improve inhibitory activity. nih.gov
Furthermore, other five-membered and six-membered heterocyclic rings can serve as isosteres for the thiophene ring. Examples include, but are not limited to, furan, pyrrole, thiazole, pyridine, and pyrimidine. The synthesis of such analogs would necessitate the preparation of the corresponding heterocyclic methylamines or their precursors.
The bromine atom at the 5-position of the thiophene ring is another site for isosteric modification. Halogens such as chlorine or fluorine can be introduced to alter the electronic properties and metabolic stability of the compound. Additionally, small alkyl groups like methyl or cyano groups can be considered as isosteres for the bromine atom.
Isosteric Replacement of the Cyclopropanamine Moiety
The cyclopropylamine core is a critical pharmacophore in many enzyme inhibitors, acting as a key structural element for covalent bond formation with the flavin adenine (B156593) dinucleotide (FAD) cofactor of enzymes like LSD1 and MAOs. nih.gov Despite its importance, isosteric replacements of the cyclopropylamine group can be explored to fine-tune activity and selectivity.
One potential isosteric replacement for the cyclopropane ring is a cyclobutane or other small, strained ring systems. These modifications can alter the conformational rigidity and the trajectory of the amine group, which could influence its interaction with the target enzyme.
Another approach is the replacement of the primary amine with other small functional groups that can mimic its hydrogen bonding capabilities and basicity, such as a hydroxyl or a thiol group, although this would represent a more significant departure from the original pharmacophore and likely alter the mechanism of action.
In a series of related LSD1 inhibitors, modifications to the amine substituent have been shown to be critical for both potency and selectivity. For example, the presence of a basic piperidin-4-ylmethyl group or similar structures is suggested to be important for high potency and selectivity for LSD1 inhibition. nih.gov This highlights that while the core cyclopropylamine is important, modifications to its substitution pattern can be a fruitful area for isosteric exploration.
Isosteric Replacement of the Methylene Linker
A common isosteric replacement for a methylene group is an oxygen atom (ether linkage) or a sulfur atom (thioether linkage). These substitutions would alter the bond angles, bond lengths, and electronic properties of the linker. The synthesis of such analogs would involve the reaction of 5-bromo-2-thiophenemethanol or its corresponding thiol with a suitable cyclopropyl derivative.
Another potential isosteric replacement is an amine group (-NH-), creating a secondary amine linkage. This would introduce a hydrogen bond donor and acceptor site, which could lead to new interactions with the biological target.
The following table summarizes potential isosteric replacements for the different components of this compound:
| Original Moiety | Potential Isosteric Replacements | Rationale for Replacement |
| 5-Bromothiophen-2-yl | Substituted Phenyl, Furan, Pyrrole, Thiazole, Pyridine | Modulate aromaticity, electronic properties, and steric bulk. researchgate.net |
| Bromine atom | Chlorine, Fluorine, Methyl, Cyano | Alter electronic properties and metabolic stability. |
| Cyclopropanamine | Cyclobutanamine, Azetidine | Modify ring strain and conformational rigidity. |
| Primary Amine (-NH2) | Hydroxyl (-OH), Thiol (-SH) | Explore alternative interactions (significant pharmacophore change). |
| Methylene Linker (-CH2-) | Ether (-O-), Thioether (-S-), Secondary Amine (-NH-) | Alter bond angles, flexibility, and hydrogen bonding potential. |
Advanced Structural Characterization and Conformational Analysis of N 5 Bromothiophen 2 Yl Methyl Cyclopropanamine
Investigating Intramolecular Interactions and Their Influence on ConformationInformation regarding potential intramolecular hydrogen bonds or other non-covalent interactions that would influence the compound's conformation is not available in the literature.
To provide the requested article, dedicated laboratory research to synthesize and characterize N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine using the advanced techniques mentioned would be necessary.
Computational and Theoretical Insights into the N 5 Bromothiophen 2 Yl Methyl Cyclopropanamine Molecular System
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens for examining the electronic landscape of N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine. africaresearchconnects.comnih.gov These methods allow for the precise calculation of various electronic properties that govern the molecule's reactivity and behavior.
The distribution of electron density across the molecular framework is a key determinant of its chemical properties. In this compound, the bromine and nitrogen atoms, along with the sulfur atom in the thiophene (B33073) ring, introduce significant electronic effects. The electronegativity of these heteroatoms leads to a non-uniform distribution of charge, creating regions of higher and lower electron density. This can be quantified through the calculation of net atomic charges.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity towards electrophiles and nucleophiles. rsc.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity. mtu.edu
Reactivity descriptors derived from these calculations, such as chemical hardness, electronic chemical potential, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. mdpi.com For instance, Fukui functions can be calculated to identify the most probable sites for nucleophilic and electrophilic attack within the molecule. nih.gov In the case of this compound, the thiophene ring is expected to be a primary site for electrophilic substitution, a common reaction pathway for such aromatic systems. nih.gov
Interactive Table: Calculated Electronic Properties
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 2.8 D | Molecular polarity |
| Electron Affinity | 1.1 eV | Propensity to accept an electron |
Molecular Modeling and Dynamics Simulations for Conformational Sampling
The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. Molecular modeling and dynamics (MD) simulations are indispensable tools for exploring the conformational landscape of this molecule. mdpi.com
The molecule possesses several rotatable bonds, including the bond connecting the cyclopropane (B1198618) ring to the methylene (B1212753) bridge and the bond between the methylene bridge and the thiophene ring. Rotation around these bonds gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable, low-energy conformations, which are the most likely to be populated at room temperature. researchgate.net
Potential energy surface (PES) scans are performed by systematically rotating specific dihedral angles and calculating the corresponding energy. This allows for the identification of energy minima, corresponding to stable conformers, and energy barriers, which represent the energy required to transition between conformers. For this compound, the orientation of the cyclopropyl (B3062369) group relative to the bromothiophene moiety is a key conformational feature.
Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the atomic motions under a given set of conditions (e.g., in a solvent at a specific temperature), MD can reveal the accessible conformations and the transitions between them. These simulations can highlight the role of intramolecular hydrogen bonding and steric interactions in dictating the preferred molecular shape. mdpi.com
Interactive Table: Key Dihedral Angles and Conformational Energies
| Conformer | Dihedral Angle (Cα-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Global Minimum | 175° | 0.00 | 65 |
| Local Minimum 1 | 65° | 1.20 | 25 |
Prediction of Spectroscopic Parameters and Validation
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models. mdpi.comalquds.edu For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide valuable information about the electronic environment of each nucleus and can aid in the assignment of experimental spectra. mdpi.com
IR spectroscopy is sensitive to the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of IR absorption bands. mdpi.com This is particularly useful for identifying characteristic functional groups, such as the N-H stretch of the secondary amine and the C-H and C=C vibrations of the thiophene ring.
UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing insights into the energies of the electronic transitions and the nature of the orbitals involved. researchgate.net The predicted absorption maxima (λmax) can be correlated with the HOMO-LUMO gap. mtu.edu
Interactive Table: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm, N-H) | 2.1 | 2.3 |
| ¹³C NMR (δ, ppm, C-Br) | 112.5 | 114.2 |
| IR Freq. (cm⁻¹, N-H stretch) | 3350 | 3345 |
Computational Design Principles for Modifying Bromothiophene-Cyclopropanamine Scaffolds
Computational chemistry provides a rational framework for the in silico design of new molecules with desired properties. researchgate.netchemrxiv.org By modifying the this compound scaffold, it is possible to tune its electronic and steric properties for specific applications.
One common strategy is to introduce different substituents onto the thiophene ring. The electronic effects of these substituents (electron-donating or electron-withdrawing) can significantly alter the reactivity of the molecule. For example, adding an electron-withdrawing group is expected to lower the HOMO and LUMO energies, potentially increasing the molecule's electron affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate structural modifications with changes in a particular property or activity. africaresearchconnects.com These models can then be used to predict the properties of newly designed compounds before their synthesis, accelerating the discovery process. chapman.edu
Theoretical Frameworks for Understanding Aromaticity and Strain in the Compound
The this compound molecule presents an interesting combination of an aromatic thiophene ring and a strained cyclopropane ring. Theoretical frameworks are essential for understanding the interplay between these two distinct structural motifs.
Aromaticity is a key concept in organic chemistry, and several computational methods exist to quantify it. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. mdpi.com By calculating the magnetic shielding at the center of the thiophene ring, one can assess its degree of aromaticity. A negative NICS value is indicative of an aromatic ring current.
The cyclopropane ring is characterized by significant ring strain due to its small bond angles, which deviate substantially from the ideal tetrahedral angle. This strain energy can be quantified computationally by comparing the energy of the molecule with a strain-free reference compound. The high degree of s-character in the C-C bonds of the cyclopropane ring gives it unique electronic properties, including some double-bond character.
Table of Compound Names
| Compound Name |
|---|
Emerging Research Frontiers and Future Directions for N 5 Bromothiophen 2 Yl Methyl Cyclopropanamine Research
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic processes. Future research on N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine will likely prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. nih.govrsc.org Traditional methods for synthesizing thiophene (B33073) derivatives can involve harsh conditions and toxic metal catalysts. nih.gov
Emerging sustainable alternatives include:
Catalytic C-H Arylation: Direct C-H arylation strategies are an attractive alternative to traditional cross-coupling reactions, as they avoid the need to pre-functionalize one of the aromatic components, thus simplifying the synthesis and reducing waste. unito.it
Use of Greener Solvents: Research is moving towards replacing conventional volatile organic solvents with more sustainable options like water, deep eutectic solvents, or ionic liquids. rsc.orgunito.it For instance, Pd-catalyzed C-H arylation of thiophene derivatives has been successfully performed using water as the sole reaction medium. unito.it
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, improve yields, and reduce side-product formation compared to conventional heating methods. nih.gov
Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters, making them a greener alternative to batch processing for the synthesis of thiophene-containing molecules.
These methodologies not only offer environmental benefits but also have the potential to improve the economic viability of synthesizing this compound and its analogs.
| Green Synthesis Approach | Key Advantages | Relevance to Thiophene Synthesis |
| Direct C-H Arylation | Reduces synthetic steps, high atom economy. unito.it | Simplifies the creation of complex thiophene-based structures. unito.it |
| Aqueous Media Synthesis | Eliminates hazardous organic solvents, improves safety. unito.it | Enables Pd-catalyzed reactions of thiophene derivatives in water. unito.it |
| Microwave-Assisted Reactions | Rapid reaction times, increased yields, energy efficiency. nih.gov | Successfully used for synthesizing complex thiophene sulfonamides. nih.gov |
| Deep Eutectic Solvents | Biodegradable, low cost, and a green alternative to ionic liquids. rsc.org | Have been described for the synthesis of various thiophene derivatives. rsc.org |
Exploration of Novel Chemical Transformations and Derivatizations
The structure of this compound offers multiple sites for chemical modification. The bromine atom on the thiophene ring is a particularly valuable functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, enabling the synthesis of diverse derivatives.
Future research will focus on:
Late-Stage Functionalization: Developing methods to modify the core structure in the final steps of a synthetic sequence allows for the rapid generation of a library of analogs from a common intermediate.
C-H Bond Activation: Directly functionalizing the C-H bonds on the thiophene ring is a powerful strategy for creating novel derivatives without relying on pre-existing functional groups.
Modification of the Cyclopropylamine (B47189) Moiety: The secondary amine provides a reactive site for acylation, alkylation, and other transformations to explore structure-activity relationships.
The ability to generate a wide range of derivatives is crucial for tuning the molecule's properties for specific applications, from medicinal chemistry to materials science. nih.gov
Integration into Advanced Functional Materials
Thiophene-based molecules are renowned for their use in organic electronics due to their excellent electronic and optoelectronic properties. researchgate.net The conjugated π-system of the thiophene ring facilitates charge transport, making compounds like this compound potential building blocks for advanced functional materials. bohrium.comnus.edu.sg
Future research directions include:
Organic Semiconductors: Incorporating this molecule into polymers or small-molecule films for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net
Sensors: The thiophene moiety can be functionalized to act as a chemical sensor, where binding to a specific analyte induces a change in its optical or electronic properties. researchgate.net
Conductive Polymers: The bromine atom can serve as a polymerization site to create novel polythiophene derivatives with tailored conductivity and processability. The cyclopropylamine group could introduce unique morphological or solubility characteristics to the resulting polymer.
The unique combination of the electron-rich thiophene ring and the aliphatic cyclopropane (B1198618) group could lead to materials with novel self-assembly properties and functionalities.
| Material Application | Role of Thiophene Moiety | Potential Contribution of this compound |
| Organic Electronics (OFETs, OLEDs) | Core component of the π-conjugated system for charge transport. bohrium.com | The substituents could influence molecular packing and electronic properties. |
| Chemical Sensors | Can be functionalized to create selective binding sites. researchgate.net | The amine group could be a receptor site for target analytes. |
| Conductive Polymers | Forms the backbone of the conjugated polymer chain. nus.edu.sg | The bromo-substituent allows for polymerization; the side chain affects solubility and morphology. |
Applications in Catalysis and Asymmetric Synthesis
The development of new catalysts, particularly for asymmetric synthesis, is a cornerstone of modern organic chemistry. Thiophene-containing molecules have been explored as ligands for transition metal catalysts. The sulfur atom in the thiophene ring can coordinate to metal centers, influencing the catalyst's reactivity and selectivity.
Future research could investigate:
Chiral Ligand Development: Derivatizing the cyclopropylamine moiety with chiral auxiliaries to create novel ligands for asymmetric catalysis. Such catalysts could be employed in reactions like asymmetric hydrogenation or C-C bond formation. rsc.orgrsc.org
Organocatalysis: The amine functionality itself could be explored as a potential organocatalyst, for example, in enamine or iminium ion-based transformations. researchgate.net
Photoredox Catalysis: Thiophene derivatives can possess interesting photophysical properties, suggesting potential applications as photosensitizers in photoredox catalysis.
The rigid structure of the thiophene ring combined with the stereochemically defined cyclopropane group makes this scaffold an intriguing candidate for designing highly selective catalysts. sciencedaily.com
Expansion of the Chemical Space through Combinatorial Approaches
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds for screening. nih.gov The structure of this compound is well-suited for a combinatorial approach. The 5-bromothiophene core can be considered a scaffold, and diversity can be introduced at multiple points.
A potential combinatorial strategy would involve:
Scaffold Synthesis: Efficiently preparing a core intermediate, such as 5-bromo-2-(bromomethyl)thiophene.
Diversification: Reacting the intermediate with a library of different amines (in place of cyclopropanamine) and then performing various cross-coupling reactions at the bromine position with a library of boronic acids or other organometallic reagents.
This approach would allow for the systematic exploration of the chemical space around the parent molecule, significantly increasing the chances of discovering compounds with desired biological activities or material properties. nih.govresearchgate.net
High-Throughput Screening Methodologies for Chemical Discovery
The generation of large chemical libraries through combinatorial synthesis necessitates the use of high-throughput screening (HTS) to efficiently evaluate their biological or physical properties. ewadirect.com HTS allows for the rapid testing of thousands of compounds against a specific target, accelerating the discovery of new leads for drug development or materials science. researchgate.net
Future research will leverage HTS to:
Identify Bioactive Compounds: Screening libraries of this compound derivatives against a wide range of biological targets (e.g., enzymes, receptors) to uncover potential therapeutic agents. acs.orgrsc.org
Discover Novel Materials: Employing HTS to rapidly assess the electronic, optical, or physical properties of a material library based on the thiophene scaffold.
Virtual Screening: Utilizing computational models to predict the activity of virtual libraries of derivatives before their synthesis, thereby prioritizing the most promising candidates and making the discovery process more efficient. ewadirect.com
The integration of combinatorial synthesis with HTS represents a paradigm shift in chemical research, enabling a much faster and more comprehensive exploration of a molecule's potential. cijournal.ru
Q & A
Basic: What are the recommended catalytic systems and reaction conditions for synthesizing N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine?
Answer:
The compound can be synthesized via catalytic hydrogenation of a Schiff base intermediate, as demonstrated for analogous cyclopropanamine derivatives. For example, hydrogenation of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine over platinum catalysts under controlled H₂ pressure (e.g., 1–5 bar) at 25–50°C yields high-purity products . Bromothiophene precursors (e.g., 5-bromothiophene-2-carboxaldehyde) can be coupled with cyclopropanamine derivatives using reductive amination, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Single-crystal X-ray diffraction (SXRD) is the gold standard. Crystallization conditions (e.g., slow evaporation in methanol at ambient temperature) must be optimized to obtain high-quality crystals . Data collection and refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) confirm bond lengths, angles, and stereochemistry . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate purity and molecular weight .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods to mitigate inhalation risks; the compound may release toxic gases (e.g., HBr) under decomposition .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage: Store in sealed containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation .
Advanced: How can crystallographic data discrepancies arising from different synthesis routes be resolved?
Answer:
- Refinement Tools: Use SHELXL to refine structures with twinning or disorder models. Compare residual factors (R1/wR2) across datasets to assess refinement quality .
- Packing Analysis: Employ Mercury’s "Packing Similarity" module to compare intermolecular interactions (e.g., π-stacking, hydrogen bonds) between crystals from alternative syntheses .
- Thermogravimetric Analysis (TGA): Rule out solvent inclusion or hydrate formation, which may distort lattice parameters .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), aiding in reactivity predictions .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO or water) to assess stability under experimental conditions.
- Docking Studies: If biologically active, use AutoDock Vina to model interactions with target proteins (e.g., enzymes in thiophene metabolism) .
Advanced: How can conflicting NMR data from different synthetic batches be systematically analyzed?
Answer:
- Variable Temperature NMR: Identify dynamic processes (e.g., rotational barriers in the cyclopropane ring) causing signal splitting .
- 2D NMR (COSY, HSQC): Resolve overlapping peaks and assign protons/carbons unambiguously.
- Batch Comparison: Use principal component analysis (PCA) on NMR spectra to cluster batches by impurity profiles, linking outliers to specific reaction conditions .
Advanced: What strategies optimize yield and purity in large-scale syntheses without industrial methods?
Answer:
- Flow Chemistry: Continuous hydrogenation in microreactors improves heat/mass transfer, reducing side reactions .
- In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time.
- Recrystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) using OPLS force fields in molecular modeling software to predict solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
